Boc-Val-Leu-Lys-MCA
Overview
Description
Synthesis Analysis
The synthesis of Boc-Val-Leu-Lys-MCA involves coupling the amino acids with the fluorogenic MCA group. This process typically employs standard peptide synthesis techniques, such as solid-phase synthesis, to ensure the accurate sequence and purity of the peptide. The introduction of the MCA group is critical as it enables the peptide to serve as a substrate for specific enzymes, allowing for the quantification of enzymatic activity based on fluorescence emission upon cleavage (Kato et al., 1980).
Molecular Structure Analysis
The molecular structure of Boc-Val-Leu-Lys-MCA and related peptides has been determined using various techniques such as X-ray crystallography. These studies reveal the peptide's conformation and how its structure may influence its reactivity with enzymes. For example, research on similar peptides has shown that they can adopt specific conformations such as β-turns or α-helices, which are critical for their interaction with target enzymes (Narula et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of Boc-Val-Leu-Lys-MCA is largely defined by its peptide bonds and the fluorogenic MCA group. The peptide can undergo specific enzymatic cleavage, particularly by plasmin, which cleaves the peptide bond adjacent to the MCA group, resulting in fluorescence. This property is exploited in biochemical assays to measure the activity of plasmin and other similar enzymes (Kato et al., 1980).
Physical Properties Analysis
The physical properties of Boc-Val-Leu-Lys-MCA, such as solubility, stability, and fluorescence characteristics, are essential for its application in laboratory assays. The peptide is designed to be soluble in common solvents used in biochemical assays, and its stability is crucial for consistent results. The fluorescence properties of the MCA group, including its excitation and emission wavelengths, are fundamental for detecting enzymatic activity.
Chemical Properties Analysis
The chemical properties of Boc-Val-Leu-Lys-MCA, including its reactivity towards specific enzymes, play a vital role in its applications. The specificity of the peptide substrate for plasmin, due to the presence of the Lys-MCA bond, allows for the selective measurement of plasmin activity in complex biological samples. This specificity and the resulting fluorescence upon cleavage are what make Boc-Val-Leu-Lys-MCA a valuable tool in biochemistry (Kato et al., 1980).
Scientific Research Applications
Application in Fluorogenic Peptide Substrate Development
Boc-Val-Leu-Lys-MCA has been utilized in the development of fluorogenic peptide substrates, particularly for the assay of plasmin, an important enzyme in blood clotting. Kato et al. (1980) found that Boc-Val-Leu-Lys-MCA is a useful substrate for the specific and sensitive assay of plasmin, offering a method to study plasmin's role in fibrinolysis (Kato et al., 1980).
Enzyme Research in Food Biochemistry
In the context of food biochemistry, Kawaguchi and Doi (2006) explored the substrate specificity of an aminopeptidase derived from Japanese barley flour. Boc-Val-Leu-Lys-MCA was observed to be slightly hydrolyzed by this enzyme, aiding in the understanding of the enzyme's specificity and potential applications in food processing (Kawaguchi & Doi, 2006).
Role in Plant Biotechnology
Minami and Fukuda (2004) investigated the endopeptidase activities during in vitro tracheary element differentiation in Zinnia cells. They used Boc-Val-Leu-Lys-MCA as a substrate to study the activities of specific proteases, contributing to our understanding of protease function in plant cell differentiation (Minami & Fukuda, 2004).
Exploration in Marine Biology
Sawada et al. (1982) examined the protease in sperm of the solitary ascidian, Halocynthia roretzi, using substrates like Boc-Val-Leu-Lys-MCA. Their study provided insights into the role of this enzyme in fertilization, contributing to our understanding of marine reproductive biology (Sawada et al., 1982).
Studies in Parasitology
Yamakami and Hamajima (1987) purified a neutral thiol protease from the larvae of the trematode parasite Paragonimus westermani, using Boc-Val-Leu-Lys-MCA as a substrate. Their research contributed to the understanding of the biochemistry of parasitic organisms (Yamakami & Hamajima, 1987).
Environmental Stress Research in Microbiology
Usui et al. (2007) characterized cysteine protease induced by oxidative stress in cells of Chlamydomonas sp. Strain W80. They used Boc-Val-Leu-Lys-MCA to study the response of this protease to oxidative stress, providing valuable information on stress responses in microorganisms (Usui et al., 2007).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXRKIIFWZLM-DPZBCOQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20994331 | |
Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Leu-Lys-MCA | |
CAS RN |
73554-84-4 | |
Record name | tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73554-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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